

An In-depth Technical Guide to the Crystal Structure of Potassium Fluorosulfate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **potassium fluorosulfate** (KSO₃F), a compound of interest in various chemical and pharmaceutical research areas. This document details the crystallographic parameters, atomic coordinates, and key bonding information, alongside a thorough experimental protocol for its synthesis and single-crystal X-ray diffraction analysis.

Crystal Structure and Properties

Potassium fluorosulfate crystallizes in the orthorhombic system, belonging to the Pnma space group. The crystal structure was first determined by O'Sullivan, Thompson, and Trotter in 1967 and is isostructural with barite (BaSO₄).[1][2] A key feature of the **potassium fluorosulfate** crystal structure is the disordered arrangement of the fluorosulfate anion.

Crystallographic Data

The fundamental crystallographic data for **potassium fluorosulfate** are summarized in the table below. These parameters define the unit cell and the overall symmetry of the crystal lattice.



Parameter	Value
Crystal System	Orthorhombic
Space Group	Pnma
a (Å)	8.62
b (Å)	5.84
c (Å)	7.35
α (°)	90
β (°)	90
y (°)	90
Volume (ų)	369.6
Z	4

Table 1: Crystallographic Data for **Potassium Fluorosulfate**.[1][2]

Atomic Coordinates and Displacement Parameters

The following table lists the atomic coordinates for each atom in the asymmetric unit of the **potassium fluorosulfate** crystal structure. Due to the disorder of the fluorosulfate anion, the oxygen and fluorine atoms are distributed over several positions with partial occupancy.

Atom	Wyckoff Site	х	у	z	Occupancy
К	4c	0.188	0.250	0.165	1
S	4c	0.062	0.250	0.685	1
O(1)	4c	0.075	0.250	0.490	0.5
O(2)	8d	0.175	0.050	0.750	0.5
F	4c	-0.100	0.250	0.720	0.5



Table 2: Atomic Coordinates for **Potassium Fluorosulfate**.

Selected Bond Lengths and Angles

The interatomic distances and angles provide insight into the bonding environment within the **potassium fluorosulfate** crystal. The S-O and S-F bond lengths are consistent with a tetrahedral fluorosulfate anion.

Bond	Length (Å)
S-0	1.43 ± 0.01
S-F	1.58 ± 0.02

Table 3: Selected Bond Lengths in **Potassium Fluorosulfate**.[1]

Angle	Value (°)
O-S-O	112.9
F-S-0	105.8

Table 4: Selected Bond Angles in **Potassium Fluorosulfate**.[1]

Experimental Protocols Synthesis and Crystallization of Potassium Fluorosulfate

This protocol describes a method for the synthesis of **potassium fluorosulfate** and the growth of single crystals suitable for X-ray diffraction analysis.

Materials:

- Potassium chloride (KCl)
- Fluorosulfuric acid (HSO₃F)



Anhydrous ether

Procedure:

- Synthesis: A stoichiometric amount of finely powdered potassium chloride is slowly added to an excess of fluorosulfuric acid at a low temperature (e.g., in an ice bath) with constant stirring. The reaction produces **potassium fluorosulfate** and hydrogen chloride gas. The reaction should be carried out in a well-ventilated fume hood. KCl + HSO₃F → KSO₃F + HCl
- Isolation: The excess fluorosulfuric acid is removed by vacuum distillation.
- Purification: The crude potassium fluorosulfate is washed with anhydrous ether to remove any remaining impurities and then dried under vacuum.
- Crystallization: Single crystals of potassium fluorosulfate can be grown by slow
 evaporation of a saturated aqueous solution at room temperature. Alternatively, slow cooling
 of a saturated solution in a slightly acidic aqueous medium can also yield high-quality
 crystals.

Single-Crystal X-ray Diffraction Analysis

This section outlines the general workflow for the determination of the crystal structure of **potassium fluorosulfate** using single-crystal X-ray diffraction.

Methodology:

- Crystal Selection and Mounting: A suitable single crystal of potassium fluorosulfate is selected under a polarizing microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation). The diffraction data are collected at a controlled temperature, typically room temperature or a low temperature to reduce thermal vibrations.
- Data Reduction: The raw diffraction data are processed to correct for various experimental factors, including Lorentz and polarization effects, and absorption.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². The positions of the



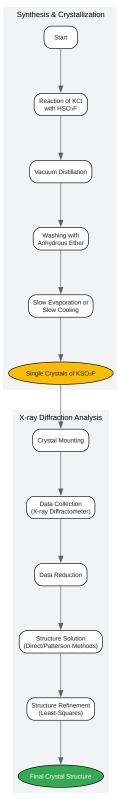
atoms are refined along with their anisotropic displacement parameters. The disordered model for the fluorosulfate anion is refined with appropriate constraints or restraints.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and crystal structure analysis of **potassium fluorosulfate**.



Experimental Workflow for Potassium Fluorosulfate Crystal Structure Analysis



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Workflow for KSO₃F synthesis and analysis.



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